Cas no 1197931-87-5 (2-[(Cyanomethyl)phenylamino]-2-oxoethyl 4-chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]benzoate)
![2-[(Cyanomethyl)phenylamino]-2-oxoethyl 4-chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]benzoate structure](https://it.kuujia.com/scimg/cas/1197931-87-5x500.png)
1197931-87-5 structure
Nome del prodotto:2-[(Cyanomethyl)phenylamino]-2-oxoethyl 4-chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]benzoate
2-[(Cyanomethyl)phenylamino]-2-oxoethyl 4-chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate
- 1197931-87-5
- Z20043815
- EN300-26681078
- AKOS007960794
- [(cyanomethyl)(phenyl)carbamoyl]methyl 3-(tert-butylsulfamoyl)-4-chlorobenzoate
- 2-[(Cyanomethyl)phenylamino]-2-oxoethyl 4-chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]benzoate
-
- Inchi: 1S/C21H22ClN3O5S/c1-21(2,3)24-31(28,29)18-13-15(9-10-17(18)22)20(27)30-14-19(26)25(12-11-23)16-7-5-4-6-8-16/h4-10,13,24H,12,14H2,1-3H3
- Chiave InChI: KOUONJHSOMTPQP-UHFFFAOYSA-N
- Sorrisi: C(OCC(N(CC#N)C1=CC=CC=C1)=O)(=O)C1=CC=C(Cl)C(S(NC(C)(C)C)(=O)=O)=C1
Proprietà calcolate
- Massa esatta: 463.0968697g/mol
- Massa monoisotopica: 463.0968697g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 31
- Conta legami ruotabili: 9
- Complessità: 790
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 125Ų
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.343±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 653.7±65.0 °C(Predicted)
- pka: 10.97±0.50(Predicted)
2-[(Cyanomethyl)phenylamino]-2-oxoethyl 4-chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681078-0.05g |
[(cyanomethyl)(phenyl)carbamoyl]methyl 3-(tert-butylsulfamoyl)-4-chlorobenzoate |
1197931-87-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(Cyanomethyl)phenylamino]-2-oxoethyl 4-chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]benzoate Letteratura correlata
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
1197931-87-5 (2-[(Cyanomethyl)phenylamino]-2-oxoethyl 4-chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]benzoate) Prodotti correlati
- 1353989-69-1(2-{[(4-fluorophenyl)sulfanyl]methyl}pyrrolidine hydrochloride)
- 2413868-42-3(2-{(tert-butoxy)carbonylamino}-3-(6-hydroxypyrimidin-4-yl)propanoic acid)
- 2138308-18-4(2-Pentanone, 1-amino-1-(4-methylphenyl)-)
- 1058454-93-5(N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide)
- 782494-25-1(4-(2H-tetrazol-5-ylmethyl)Piperidine)
- 1903046-41-2(Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone)
- 2228234-65-7(2-azido-2-5-fluoro-2-(trifluoromethyl)phenylethan-1-ol)
- 2137433-15-7(rac-N-[(1R,3S)-3-(aminomethyl)cyclopentyl]oxolane-3-carboxamide)
- 68527-67-3(6-Bromo-8-nitroquinoline)
- 1340460-74-3(1-2-(thiophen-3-yl)ethylcyclohexane-1-carboxylic acid)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso